molecular formula C8H16N2O4 B12327635 acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine

acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine

Cat. No.: B12327635
M. Wt: 204.22 g/mol
InChI Key: RWPYLBIFODZUGF-WVLIHFOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine is a compound that combines the properties of acetic acid and hydroxylamine derivatives. Acetic acid is a simple carboxylic acid known for its role in vinegar, while hydroxylamine derivatives are known for their applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine typically involves the reaction of acetic acid with hydroxylamine derivatives under controlled conditions. One common method involves the use of hydroxylamine hydrochloride and acetic acid in a reaction that is catalyzed by an acid, such as hydrochloric acid . The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and ensure high yield and purity. The use of homogeneous synthesis systems can help in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the compound into amines and other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule. The hydroxylamine moiety can form stable complexes with metal ions, influencing various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine is unique due to its combined properties of acetic acid and hydroxylamine derivatives, making it versatile in various chemical and industrial applications. Its ability to undergo multiple types of reactions and form stable complexes with metal ions sets it apart from other similar compounds .

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine

InChI

InChI=1S/C6H12N2O2.C2H4O2/c9-7-5-3-1-2-4-6(5)8-10;1-2(3)4/h5,7,9-10H,1-4H2;1H3,(H,3,4)/b8-6+;

InChI Key

RWPYLBIFODZUGF-WVLIHFOGSA-N

Isomeric SMILES

CC(=O)O.C1CC/C(=N\O)/C(C1)NO

Canonical SMILES

CC(=O)O.C1CCC(=NO)C(C1)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.